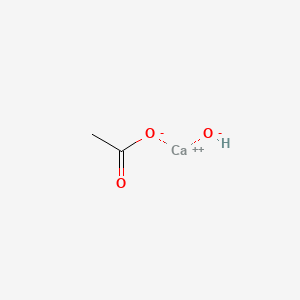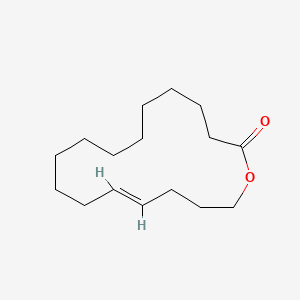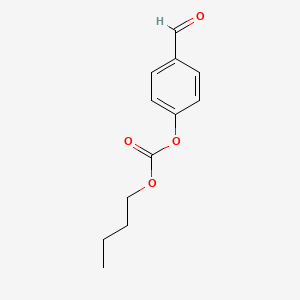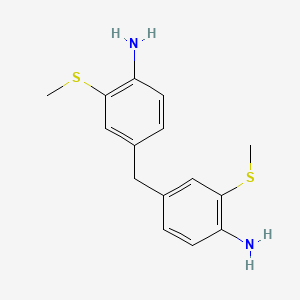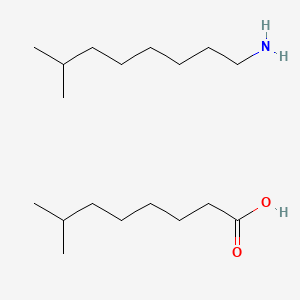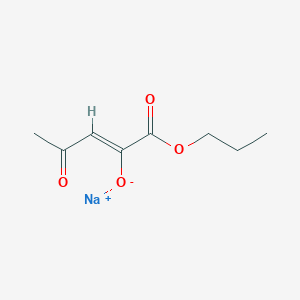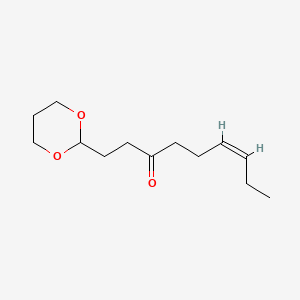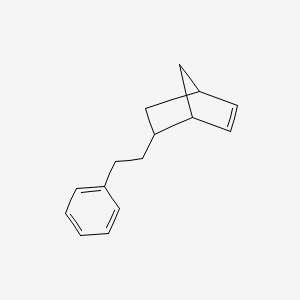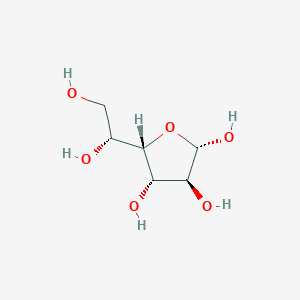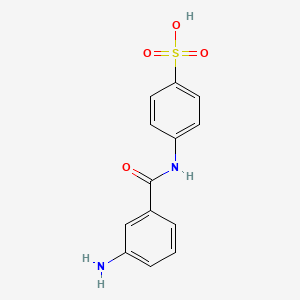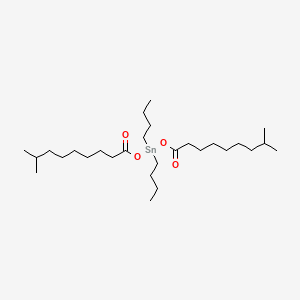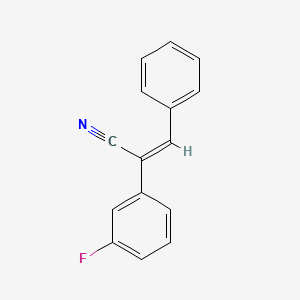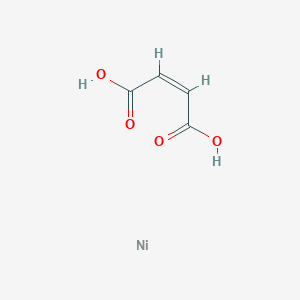
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound characterized by a dioxaphosphepane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of phosphorus trichloride with an appropriate diol, followed by oxidation. The reaction conditions often require a controlled environment to ensure the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in enhancing the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The dioxaphosphepane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized dioxaphosphepane compounds.
Aplicaciones Científicas De Investigación
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for their potential as enzyme inhibitors or modulators.
Industry: In industrial applications, the compound is used in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves its ability to interact with various molecular targets. The dioxaphosphepane ring structure allows for specific interactions with enzymes and proteins, potentially inhibiting or modulating their activity. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methylethyl)-1,3,2-dioxaphosphepane: Lacks the oxide group, leading to different reactivity and applications.
1,3,2-Dioxaphospholane 2-oxide: A smaller ring structure that may exhibit different chemical properties and reactivity.
2-(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide: A larger ring structure that can influence its stability and reactivity.
Uniqueness
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific ring size and the presence of the oxide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized phosphorus-containing compounds.
Propiedades
Número CAS |
118792-98-6 |
|---|---|
Fórmula molecular |
C7H15O3P |
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C7H15O3P/c1-7(2)11(8)9-5-3-4-6-10-11/h7H,3-6H2,1-2H3 |
Clave InChI |
RWOZRGUNDYBULF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P1(=O)OCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


